molecular formula C9H15NO3 B2773195 Methyl 4-carbamoylcyclohexanecarboxylate CAS No. 1202-23-9

Methyl 4-carbamoylcyclohexanecarboxylate

Cat. No.: B2773195
CAS No.: 1202-23-9
M. Wt: 185.223
InChI Key: KADKWAIHQUVCCO-KNVOCYPGSA-N
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Description

Methyl 4-carbamoylcyclohexanecarboxylate is an organic compound with the molecular formula C9H15NO3. It is a derivative of cyclohexane, featuring a carbamoyl group and a carboxylate ester group. This compound is known for its applications in various chemical synthesis processes and research studies.

Scientific Research Applications

Methyl 4-carbamoylcyclohexanecarboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-carbamoylcyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with methanol in the presence of a catalyst. One common method includes the following steps :

  • Dissolve cyclohexanecarboxylic acid in tetrahydrofuran (THF).
  • Add triethylamine (TEA) and ethyl chloroformate to the solution under a nitrogen atmosphere.
  • Stir the mixture at room temperature for several hours.
  • Cool the reaction mixture and add ammonium hydroxide.
  • Extract the product with ethyl acetate and purify it.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-carbamoylcyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines are employed.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-carbamoylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with receptors and modulate signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl cis-4-carbamoylcyclohexanecarboxylate
  • Methyl 4-methylcyclohexanecarboxylate
  • Methyl cyclohexanecarboxylate

Uniqueness

Methyl 4-carbamoylcyclohexanecarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a carbamoyl group and a carboxylate ester group makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

methyl 4-carbamoylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADKWAIHQUVCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185358
Record name Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202-23-9
Record name Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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